{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl iodide as the difluoromethylating agent, which reacts with the pyrazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols); reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can lead to a variety of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Properties
Molecular Formula |
C10H13F2N5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-5-3-8(15-16)6-13-7-9-2-4-14-17(9)10(11)12/h2-5,10,13H,6-7H2,1H3 |
InChI Key |
ZGZNPNULFCXILD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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